molecular formula C17H22N2O8 B15289892 S-(-)-Aminoglutethimide D-Tartrate Salt

S-(-)-Aminoglutethimide D-Tartrate Salt

Cat. No.: B15289892
M. Wt: 382.4 g/mol
InChI Key: DQUXPVVSVXIQNE-BTQNPOSSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

Molecular Formula

C17H22N2O8

Molecular Weight

382.4 g/mol

IUPAC Name

(3R)-3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione;2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C13H16N2O2.C4H6O6/c1-2-13(8-7-11(16)15-12(13)17)9-3-5-10(14)6-4-9;5-1(3(7)8)2(6)4(9)10/h3-6H,2,7-8,14H2,1H3,(H,15,16,17);1-2,5-6H,(H,7,8)(H,9,10)/t13-;/m1./s1

InChI Key

DQUXPVVSVXIQNE-BTQNPOSSSA-N

Isomeric SMILES

CC[C@@]1(CCC(=O)NC1=O)C2=CC=C(C=C2)N.C(C(C(=O)O)O)(C(=O)O)O

Canonical SMILES

CCC1(CCC(=O)NC1=O)C2=CC=C(C=C2)N.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(-)-Aminoglutethimide D-Tartrate Salt typically involves the resolution of racemic aminoglutethimide using D-tartaric acid. The process begins with the preparation of racemic aminoglutethimide, which is then reacted with D-tartaric acid to form diastereomeric salts. These salts are separated through crystallization, and the desired this compound is isolated.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. Advanced crystallization techniques and continuous monitoring of reaction parameters are employed to achieve consistent quality.

Chemical Reactions Analysis

Types of Reactions

S-(-)-Aminoglutethimide D-Tartrate Salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

S-(-)-Aminoglutethimide D-Tartrate Salt has a wide range of applications in scientific research:

    Chemistry: Used as a chiral resolving agent and in the synthesis of other chiral compounds.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential in treating endocrine disorders and certain cancers.

    Industry: Utilized in the production of pharmaceuticals and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of S-(-)-Aminoglutethimide D-Tartrate Salt involves the inhibition of specific enzymes, such as aromatase and steroidogenic enzymes. By inhibiting these enzymes, the compound can reduce the production of certain hormones, which is beneficial in treating hormone-dependent cancers and endocrine disorders. The molecular targets include aromatase and other enzymes involved in steroid biosynthesis.

Comparison with Similar Compounds

Data Tables

Table 1: Clinical Response Rates in Advanced Breast Cancer

Compound Mechanism Response Rate (%) Median Survival (Months) Key Limitations
S-(-)-Aminoglutethimide Aromatase inhibitor 19 10.3 Requires glucocorticoid replacement
Tamoxifen SERM 30–40 12–18 CYP3A4 induction by aminoglutethimide reduces efficacy
Letrozole Aromatase inhibitor 25–30 15–20 No glucocorticoid replacement needed

Table 2: Pharmacokinetic Properties

Property S-(-)-Aminoglutethimide D-Tartrate R-(+)-Aminoglutethimide L-Tartrate
Solubility High in aqueous solutions Moderate (salt-dependent)
Bioavailability 75–85% Not well characterized
Half-Life 12–15 hours Data unavailable

Biological Activity

S-(-)-Aminoglutethimide D-tartrate salt is a derivative of aminoglutethimide, a compound known for its significant role in inhibiting steroidogenesis. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and clinical implications.

Aminoglutethimide primarily functions as an inhibitor of the cytochrome P-450 enzyme system, which is crucial for steroid hormone biosynthesis. The compound inhibits two key enzymatic processes:

  • Cholesterol Side-Chain Cleavage (SCC) : This process converts cholesterol into pregnenolone, the precursor to all steroid hormones. Aminoglutethimide blocks this conversion, leading to decreased production of adrenal glucocorticoids and sex steroids.
  • Aromatase Activity : Aminoglutethimide inhibits the aromatase enzyme, which converts androgens into estrogens. This inhibition is particularly relevant in conditions such as breast cancer, where estrogen levels can drive tumor growth.

The binding affinity of S-(-)-aminoglutethimide to these enzymes has been characterized, showing that it is significantly more effective than its enantiomer (D(+)-aminoglutethimide) in inhibiting both SCC and aromatase activity .

Pharmacological Profile

The pharmacological effects of S-(-)-aminoglutethimide are extensive:

  • Hormonal Regulation : In clinical settings, it has been observed that administration leads to a rapid decrease in estrogen and progesterone levels during the luteal phase of the menstrual cycle and early pregnancy . This effect is mediated by a compensatory increase in luteinizing hormone (LH) levels.
  • Clinical Applications : Aminoglutethimide is indicated for managing conditions like Cushing's syndrome and certain types of breast cancer. Its ability to suppress adrenal function makes it useful in treating hypercortisolism associated with Cushing's syndrome .

Case Studies

Several studies have highlighted the effectiveness of S-(-)-aminoglutethimide in clinical settings:

  • Breast Cancer Treatment : In a cohort of postmenopausal women with estrogen receptor-positive breast cancer, aminoglutethimide significantly reduced tumor size and improved overall survival rates when combined with hydrocortisone therapy .
  • Cushing's Syndrome Management : A study involving patients with Cushing's syndrome demonstrated that aminoglutethimide effectively lowered cortisol levels, leading to symptomatic relief and improved quality of life .

Research Findings

Recent studies have further elucidated the biological activity of S-(-)-aminoglutethimide:

  • Inhibition Potency : The Ki values indicate that S-(-)-aminoglutethimide has a Ki for aromatase approximately 40 times lower than that of its D(+) counterpart, highlighting its superior inhibitory capacity .
  • Spectral Analysis : Spectral studies show that S-(-)-aminoglutethimide interacts with cytochrome P-450 enzymes, causing significant spectral changes that correlate with enzymatic inhibition. This interaction suggests a competitive inhibition mechanism at the active site of these enzymes .

Summary Table of Biological Activities

Biological ActivityMechanismClinical Relevance
Inhibition of SCCBlocks conversion of cholesterol to pregnenoloneReduces glucocorticoid production in Cushing's syndrome
Aromatase InhibitionPrevents conversion of androgens to estrogensUsed in estrogen-dependent breast cancers
Hormonal RegulationAlters LH, estrogen, and progesterone levelsImpacts menstrual cycle regulation and pregnancy

Q & A

Q. What is the primary mechanism of action of S-(-)-Aminoglutethimide D-Tartrate Salt in adrenal steroidogenesis?

this compound acts as a non-selective inhibitor of cytochrome P450 enzymes, primarily targeting aromatase (CYP19A1) and cholesterol side-chain cleavage enzyme (CYP11A1) . This dual inhibition blocks the conversion of cholesterol to pregnenolone (a precursor for adrenal steroids) and suppresses estrogen synthesis by interfering with aromatase activity . In experimental models, co-administration with hydrocortisone is often required to prevent compensatory ACTH-driven adrenal hyperplasia, as demonstrated in clinical trials for advanced breast cancer .

Q. How should researchers design in vitro assays to evaluate the inhibitory potency of this compound?

Key considerations include:

  • Substrate selection : Use radiolabeled cholesterol or androstenedione to quantify enzymatic conversion rates .
  • Enzyme source : Adrenal cortex microsomes or recombinant CYP450 isoforms (e.g., CYP11A1, CYP19A1) are standard .
  • Control for glucocorticoid feedback : Include hydrocortisone (10–100 nM) to mimic physiological conditions and avoid confounding ACTH-mediated effects .
  • Data normalization : Express inhibition as % reduction relative to vehicle-treated controls, with IC₅₀ calculations using non-linear regression .

Advanced Research Questions

Q. How can researchers resolve contradictions in efficacy data between preclinical and clinical studies?

Discrepancies often arise from differences in metabolic stability or tissue-specific enzyme expression . For example:

  • Preclinical models (e.g., rodent adrenal cells) may overestimate efficacy due to higher basal CYP11A1 activity compared to human tissues .
  • Clinical pharmacokinetics : Human studies report variable plasma half-lives (13–15 hours), necessitating dose adjustments to maintain therapeutic thresholds .
  • Mitigation strategy : Use human adrenal NCI-H295R cells for in vitro studies and validate findings in patient-derived xenograft (PDX) models to bridge translational gaps .

Q. What methodological challenges arise in synthesizing enantiomerically pure this compound?

The synthesis involves diastereomeric salt resolution using D-tartaric acid. Key challenges include:

  • Solubility optimization : D-tartrate salts exhibit lower aqueous solubility than L-tartrate counterparts, requiring solvents like tetrahydrofuran (THF)/water mixtures (e.g., 9:1 v/v) for crystallization .
  • Chiral purity : Monitor optical rotation ([α]²⁰/D = -24.3° ± 0.5°) and confirm enantiomeric excess (>99%) via chiral HPLC (e.g., Chiralpak AD-H column, hexane:isopropanol 90:10) .
  • Scalability : Use monopotassium D-tartrate (0.5 equivalents) to reduce raw material costs and waste .

Q. How should researchers address variability in adrenal suppression across patient cohorts?

Variability stems from polymorphisms in CYP11A1 and concomitant medications (e.g., glucocorticoids). Recommendations:

  • Pharmacogenomic screening : Prioritize patients with CYP11A1 wild-type alleles to minimize off-target effects .
  • Dose stratification : Adjust doses based on baseline cortisol levels (target: 150–300 nM post-treatment) .
  • Cross-study validation : Compare outcomes with historical data from Trilostane trials, noting that S-(-)-Aminoglutethimide shows reduced gastrointestinal toxicity but higher incidence of rash/drowsiness .

Data Interpretation and Experimental Design

Q. What statistical frameworks are optimal for analyzing dose-response relationships in adrenal inhibition studies?

Use mixed-effects models to account for inter-individual variability in enzyme activity. Key parameters:

  • Fixed effects : Drug concentration, incubation time.
  • Random effects : Batch-to-batch variability in enzyme preparations.
  • Model validation : AIC/BIC criteria for model selection; residual plots to assess heteroscedasticity .

Q. How can researchers validate the specificity of this compound for CYP19A1 over other P450 isoforms?

Employ competitive inhibition assays with isoform-specific substrates:

  • CYP3A4 : Midazolam (1 µM).
  • CYP2D6 : Dextromethorphan (5 µM).
  • CYP19A1 : Androstenedione (0.1 µM).
    Measure IC₅₀ ratios; specificity is confirmed if CYP19A1 inhibition is ≥10-fold selective over other isoforms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.